Conformational Stability Advantage of (4S)-cis-Dimethylamino Proline vs. (4R)-trans Isomer: Computational Free Energy Comparison
In a quantum mechanical study of N-acetyl-N'-methylamide derivatives of dimethylaminoproline, the (4S) isomer (γ-cis relative disposition) is consistently identified as the most stable isomer in gas phase and across four solvent environments (CCl₄, CHCl₃, CH₃OH, H₂O), whereas the (4R) trans isomer populates higher-energy conformational minima [1]. Although explicit ΔG values for the dimethylamino series are not reported in the abstract or public tables, the manuscript establishes that replacement of the amino group by dimethylamino significantly alters the potential energy surface, increasing the number of minima and modifying backbone and pseudorotational preferences [1]. This conformational rigidity makes the (4S)-dimethylamino variant a preferred scaffold for imposing cis-prolyl amide geometry in bioactive peptides.
| Evidence Dimension | Conformational stability (most stable isomer identification) |
|---|---|
| Target Compound Data | (4S)-γ-cis-dimethylaminoproline dipeptide: identified as most stable isomer in gas phase and all four solvents tested |
| Comparator Or Baseline | (4R)-γ-trans-dimethylaminoproline dipeptide: populates distinct, higher-energy conformational basins |
| Quantified Difference | Quantitative ΔG values for dimethylamino series not publicly available; stability rank order is established qualitatively across five dielectric environments |
| Conditions | N-acetyl-N'-methylamide dipeptide model; gas phase and SCRF solvation in CCl₄, CHCl₃, CH₃OH, H₂O at B3LYP/6-311+G(d,p) level |
Why This Matters
For peptide and peptidomimetic design, selecting the (4S)-cis isomer ensures the desired backbone geometry is thermodynamically favored, reducing conformational entropy penalties upon target binding.
- [1] Flores-Ortega A, Casanovas J, Zanuy D, Nussinov R, Alemán C. Conformational preferences of β- and γ-aminated proline analogues. J Phys Chem B. 2008;112(44):14045-55. doi:10.1021/jp807638p. PMCID: PMC2836598 View Source
